REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([O:9][CH2:10][C:11](N(OC)CC)=[O:12])=[C:4]([N:18]2[CH2:23][CH2:22][O:21][CH2:20][CH2:19]2)[N:3]=1.[CH3:24][Mg]Br>C1COCC1>[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([O:9][CH2:10][C:11](=[O:12])[CH3:24])=[C:4]([N:18]2[CH2:23][CH2:22][O:21][CH2:20][CH2:19]2)[N:3]=1
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Name
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2-(2,4-dichloro-6-morpholin-4-yl-pyrimidin-5-yloxy)-N-methoxy-N-ethyl-acetamide
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Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=C(C(=N1)Cl)OCC(=O)N(CC)OC)N1CCOCC1
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Name
|
|
Quantity
|
1.28 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
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Name
|
|
Quantity
|
4 mL
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Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred for 3 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was quenched with 1M HCl
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Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate
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Type
|
WASH
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Details
|
The combined organic extracts were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=C(C(=N1)Cl)OCC(C)=O)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 146 mg | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |